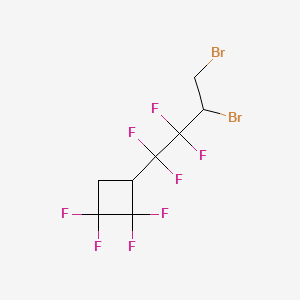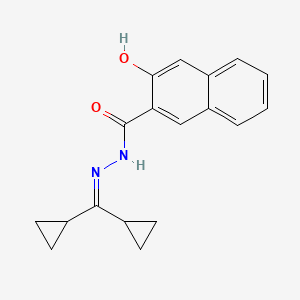![molecular formula C5H8N8 B14162064 (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine CAS No. 3438-78-6](/img/structure/B14162064.png)
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is a chemical compound that belongs to the class of imidazo[4,5-d]pyridazines This compound is characterized by the presence of hydrazine groups attached to the imidazo[4,5-d]pyridazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with hydrazine derivatives in the presence of a suitable catalyst. The reaction conditions often include refluxing in a polar solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-d]pyridazine derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazine groups may play a crucial role in binding to the active sites of these targets, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity.
Imidazo[4,5-c]pyridine: Exhibits proton pump inhibitor properties.
Pyridazine and Pyridazinone Derivatives: Known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness: (4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine is unique due to the presence of two hydrazine groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
3438-78-6 |
|---|---|
Molekularformel |
C5H8N8 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
(4-hydrazinyl-1H-imidazo[4,5-d]pyridazin-7-yl)hydrazine |
InChI |
InChI=1S/C5H8N8/c6-10-4-2-3(9-1-8-2)5(11-7)13-12-4/h1H,6-7H2,(H,8,9)(H,10,12)(H,11,13) |
InChI-Schlüssel |
LLARNWRSIYPPMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NN=C2NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
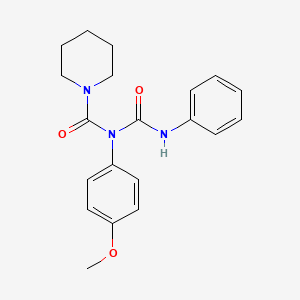
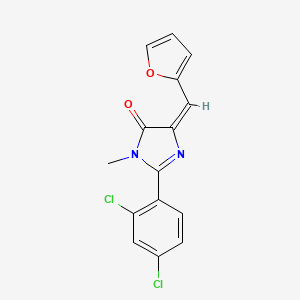
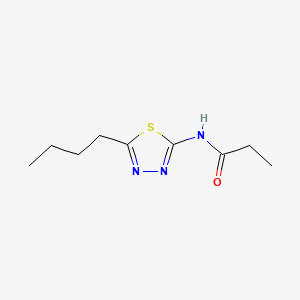
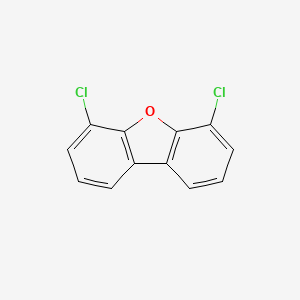
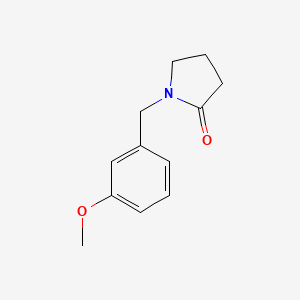
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)

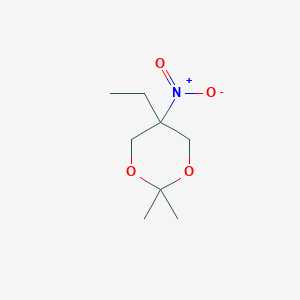
![(E)-3-(5-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14162044.png)
![1,5-dimethyl-3,4-dihydro-2H-pyrido[4,3-b]carbazole](/img/structure/B14162049.png)

